9-Bromonaphtho[2,1-b]benzofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H9BrO |
|---|---|
Molecular Weight |
297.14 g/mol |
IUPAC Name |
9-bromonaphtho[2,1-b][1]benzofuran |
InChI |
InChI=1S/C16H9BrO/c17-11-6-7-13-15(9-11)18-14-8-5-10-3-1-2-4-12(10)16(13)14/h1-9H |
InChI Key |
YFDUWPBKHIYLBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=C(C=C4)Br |
Origin of Product |
United States |
Synthetic Methodologies for 9 Bromonaphtho 2,1 B Benzofuran and Its Analogues
Historical Context and Evolution of Naphthofuran Core Synthesis
The journey to efficiently synthesize naphthofurans has been marked by a continuous refinement of chemical reactions, moving from classical methods to more sophisticated and efficient strategies.
The foundation for naphthofuran synthesis was laid through methods starting with readily available naphthol precursors. researchgate.net One of the early and fundamental approaches involves the reaction of a naphthol with a suitable reagent to build the furan (B31954) ring. For instance, 2-hydroxy-1-naphthaldehyde (B42665) can be converted into its oxime, which upon dehydration, yields 2-hydroxy-1-naphthonitrile. researchgate.net This intermediate can then react with compounds like bromoacetone (B165879) to form the naphthofuran ring system. researchgate.net
Another classical approach is the reaction of 1-naphthol (B170400) or 2-naphthol (B1666908) with propargyl halides to form naphthyl ethers. researchgate.net Subsequent heating of these ethers in a high-boiling solvent like N,N-diethylaniline can induce a Claisen rearrangement followed by cyclization to afford the corresponding naphthofurans. researchgate.net The synthesis of 2-naphthol itself can be achieved from naphthalene (B1677914) through sulfonation to produce sodium naphthalene-2-sulfonate, which is then fused with potassium hydroxide (B78521) at high temperatures, followed by acidification. youtube.com
A significant method for the synthesis of the naphtho[2,1-b]furan (B1199300) skeleton involves the reaction of 2-hydroxy-1-naphthaldehyde with chloroacetone (B47974) in the presence of a base like potassium carbonate. medcraveonline.com This reaction proceeds via an initial O-alkylation of the naphthol, followed by an intramolecular aldol-type condensation to form the furan ring.
| Precursor | Reagent(s) | Product | Reference |
| 2-Hydroxy-1-naphthaldehyde | Chloroacetone, K2CO3 | 2-Acetylnaphtho[2,1-b]furan | medcraveonline.com |
| 1-Naphthol | Propargyl halide, N,N-diethylaniline | Naphtho[1,2-b]furan | researchgate.net |
| 2-Naphthol | Propargyl halide, N,N-diethylaniline | Naphtho[2,1-b]furan | researchgate.net |
| Naphthalene | H2SO4, KOH, Acid | 2-Naphthol | youtube.com |
This table summarizes early synthetic strategies for the naphthofuran core.
A significant leap forward in the synthesis of complex cyclic systems, including naphthofurans, came with the application of electrocyclization reactions. researchgate.net These reactions, which involve the formation of a sigma bond between the termini of a conjugated pi system, are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. masterorganicchemistry.comyoutube.com
In the context of naphthofuran synthesis, electrocyclization can be part of a cascade reaction. For example, under acid catalysis, certain 1,3-diarylpent-1-en-4-yn-3-ols can react with substituted naphthols. researchgate.net This process can lead to an intermediate that undergoes an electrocyclic ring-opening and a subsequent double intramolecular cyclization, in a Nazarov-type reaction, to yield complex cyclopentene-fused naphthofurans. researchgate.net While not a direct route to the parent naphtho[2,1-b]benzofuran, this highlights the power of electrocyclization in building the core structure and its derivatives. researchgate.net These pericyclic reactions are often thermally or photochemically initiated and can be highly stereospecific. masterorganicchemistry.comyoutube.com
Targeted Synthesis of Brominated Naphthobenzofuran (B12659138) Scaffolds
The introduction of a bromine atom onto the naphthobenzofuran skeleton is a crucial step for further functionalization and for tuning the electronic properties of the molecule. The position of bromination is critical and is influenced by the reaction conditions and the inherent reactivity of the aromatic system.
Direct bromination of aromatic compounds is a fundamental transformation in organic synthesis. For naphthobenzofuran systems, the regioselectivity of this reaction is of paramount importance. The electron density distribution in the naphthobenzofuran ring system dictates the preferred site of electrophilic attack.
While specific studies on the direct bromination of the parent naphtho[2,1-b]benzofuran to yield the 9-bromo derivative are not extensively detailed in the provided context, general principles of electrophilic aromatic substitution on polycyclic aromatic hydrocarbons apply. The reaction of 1-[3-(2-alkylbenzofuranyl)]-2-(4-hydroxyphenyl)ethanones with bromine can lead to selective bromination of the phenyl ring. researchgate.net This demonstrates that by carefully choosing the substrate and reaction conditions, regioselective bromination can be achieved. researchgate.net The development of new catalytic systems, such as those using Li2MnO3 under photo-irradiation, offers promising avenues for the direct and selective bromination of hydrocarbons. rsc.org
The advent of microwave-assisted organic synthesis has revolutionized the field by offering significant advantages, including dramatically reduced reaction times, increased product yields, and enhanced purities. clockss.orgresearchgate.netyoutube.com This technology has been successfully applied to the synthesis of various naphthofuran derivatives.
For instance, the synthesis of ethyl naphtho[2,1-b]furan-2-carboxylate can be efficiently achieved by reacting 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate (B1199739) in the presence of potassium carbonate and DMF under microwave irradiation. researchgate.net Similarly, a one-pot microwave-assisted synthesis of 9-methoxynaphtho[1,2-b]benzofuran has been reported by treating 1-naphthol with 1-bromo-4-methoxy-2-nitrobenzene and potassium tert-butoxide in DMSO. mdpi.com This method highlights the efficiency and selectivity that can be achieved with microwave heating. mdpi.com The use of microwave irradiation can accelerate reactions that would otherwise require harsh conditions or long reaction times, such as the self-condensation of substituted phenylpropiolic acid derivatives to yield naphtho[2,3-c]furan-1,3-diones. clockss.org
| Reaction Type | Reactants | Product | Conditions | Reference |
| Esterification/Cyclization | 2-Hydroxy-1-naphthaldehyde, Ethyl chloroacetate | Ethyl naphtho[2,1-b]furan-2-carboxylate | K2CO3, DMF, Microwave | researchgate.net |
| One-pot Synthesis | 1-Naphthol, 1-Bromo-4-methoxy-2-nitrobenzene | 9-Methoxynaphtho[1,2-b]benzofuran | KOtBu, DMSO, Microwave | mdpi.com |
| Self-condensation | Substituted phenylpropiolic acid | Naphtho[2,3-c]furan-1,3-dione | Trifluoroacetic anhydride, Toluene, Microwave | clockss.org |
This table showcases examples of microwave-assisted synthesis of naphthobenzofuran derivatives.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgnih.govyoutube.com For a molecule like 9-Bromonaphtho[2,1-b]benzofuran, the bromine atom serves as a versatile handle for a wide range of palladium-catalyzed transformations, including Suzuki, Stille, Negishi, and Heck reactions. nih.gov
These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst and a suitable ligand. The choice of ligand, such as bulky trialkylphosphines like P(t-Bu)3, can be crucial for achieving high reactivity and selectivity, even with challenging substrates like aryl chlorides. nih.gov For instance, a Suzuki coupling reaction could be envisioned where this compound is reacted with an arylboronic acid to form a C-C bond at the 9-position. Similarly, a Buchwald-Hartwig amination could be employed to introduce a nitrogen-based functional group. rsc.org The development of robust catalyst systems, such as those based on BrettPhos and RuPhos ligands, has expanded the scope of these reactions to include a wide variety of functionalized primary and secondary amines. rsc.org
The versatility of palladium catalysis allows for the introduction of a diverse array of substituents onto the naphthobenzofuran scaffold, enabling the synthesis of a library of derivatives for various applications.
Multi-Step Synthetic Sequences for Complex Brominated Naphthofuran Derivatives
The construction of complex brominated naphthofuran derivatives, including the target compound this compound, is not a trivial process and typically involves a multi-step synthetic pathway. These sequences often begin with the formation of the core naphtho[2,1-b]furan structure, followed by a regioselective bromination step.
A common strategy to assemble the naphtho[2,1-b]furan skeleton is through the reaction of 2-naphthol with a suitable C2-synthon, followed by cyclization. For instance, the reaction of 2-naphthol with ethyl chloroacetate in the presence of a base can yield ethyl naphtho[2,1-b]furan-2-carboxylate. arkat-usa.org This intermediate can then be subjected to further transformations.
A plausible synthetic route to this compound can be conceptualized as follows:
Step 1: Synthesis of Naphtho[2,1-b]furan-2-carboxylic acid
This can be achieved by reacting 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate, followed by hydrolysis of the resulting ester. arkat-usa.org An alternative one-pot, three-component reaction involves Meldrum's acid, an arylglyoxal, and β-naphthol to produce functionalized naphtho[2,1-b]furan derivatives. arkat-usa.org
| Step | Reactants | Reagents and Conditions | Product |
| 1a | 2-Hydroxy-1-naphthaldehyde, Ethyl chloroacetate | Base (e.g., K2CO3), Solvent (e.g., Acetone), Reflux | Ethyl naphtho[2,1-b]furan-2-carboxylate |
| 1b | Ethyl naphtho[2,1-b]furan-2-carboxylate | Base (e.g., NaOH), Ethanol/Water, Reflux | Naphtho[2,1-b]furan-2-carboxylic acid |
Step 2: Decarboxylation to Naphtho[2,1-b]benzofuran
The carboxylic acid intermediate can be decarboxylated to yield the parent naphtho[2,1-b]benzofuran. This is often achieved by heating the carboxylic acid, sometimes in the presence of a catalyst like copper powder in quinoline.
| Step | Reactant | Reagents and Conditions | Product |
| 2 | Naphtho[2,1-b]furan-2-carboxylic acid | Heat, Copper powder, Quinoline | Naphtho[2,1-b]benzofuran |
Step 3: Regioselective Bromination
The final and most critical step is the introduction of a bromine atom at the C9 position. This is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the electronic properties of the naphtho[2,1-b]benzofuran ring system. The electron-rich nature of the furan ring and the specific positions on the naphthalene moiety will direct the incoming electrophile. Achieving high regioselectivity for the C9 position can be challenging and may lead to a mixture of isomers. researchgate.net The use of specific brominating agents and careful control of reaction conditions are paramount.
| Step | Reactant | Reagents and Conditions | Product |
| 3 | Naphtho[2,1-b]benzofuran | Brominating agent (e.g., N-Bromosuccinimide (NBS), Br2), Solvent (e.g., CCl4, CH2Cl2), Catalyst (optional, e.g., Lewis acid) | This compound (and other isomers) |
The synthesis of other complex brominated naphthofuran derivatives often follows similar principles, where the core heterocyclic system is first assembled and then subjected to bromination. For example, the bromination of benzofuran (B130515) derivatives has been shown to yield various brominated products depending on the starting material and reaction conditions. nih.gov
Enantioselective Synthesis and Chiral Resolution of Brominated Naphthobenzofurans
Naphthobenzofurans can exhibit chirality, particularly when substituted in a manner that creates a stereogenic center or axis. The development of enantioselective syntheses for such compounds is of high interest for applications in stereospecific catalysis and pharmacology.
Currently, there is limited specific literature on the direct enantioselective synthesis of this compound. General strategies for the asymmetric synthesis of related heterocyclic compounds often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.
Given the challenges in direct enantioselective synthesis, a more common approach to obtain enantiomerically pure brominated naphthobenzofurans is through the resolution of a racemic mixture.
Chiral Resolution via High-Performance Liquid Chromatography (HPLC)
A powerful and widely used technique for separating enantiomers is chiral HPLC. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus their separation.
The process for chiral resolution of a synthesized racemic mixture of a brominated naphthobenzofuran would typically involve:
| Step | Procedure | Details |
| 1 | Column Selection | A suitable chiral column is chosen based on the structural features of the analyte. Columns with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of aromatic compounds. |
| 2 | Mobile Phase Optimization | A mixture of solvents, such as hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol), is used as the mobile phase. The ratio of the solvents is optimized to achieve good separation of the enantiomeric peaks. |
| 3 | Injection and Detection | The racemic mixture is dissolved in a suitable solvent and injected into the HPLC system. A UV detector is commonly used to monitor the elution of the separated enantiomers. |
| 4 | Fraction Collection | The separated enantiomers are collected as they elute from the column. The purity of each enantiomeric fraction can be assessed by re-injecting a small sample into the chiral HPLC system. |
While direct enantioselective syntheses for brominated naphthobenzofurans are still an emerging area of research, the combination of robust multi-step syntheses to create the racemic compound followed by efficient chiral resolution provides a reliable pathway to obtaining these valuable molecules in their enantiomerically pure forms.
Chemical Reactivity and Derivatization Studies of 9 Bromonaphtho 2,1 B Benzofuran
Reactivity Governed by the Bromine Substituent and its Influence on Functional Properties
The bromine atom at the 9-position of the naphtho[2,1-b]benzofuran scaffold serves as a versatile functional handle for a range of chemical modifications. Its presence activates the molecule for various cross-coupling reactions, allowing for the introduction of diverse substituents. This derivatization capability is instrumental in exploring the structure-activity relationships of this class of compounds. For instance, in the search for novel human CC chemokine receptor 8 (CCR8) antagonists, a variety of palladium-catalyzed cross-coupling reactions were performed on a bromo-naphthalene precursor to generate a diverse library of compounds. nih.gov The resulting derivatives displayed antagonistic properties, highlighting how modifications at the brominated site can influence biological activity. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to modify brominated aromatic compounds like 9-Bromonaphtho[2,1-b]benzofuran. tezu.ernet.inrsc.org
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitutions
The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed reaction that pairs an organoboron compound with an organic halide or triflate. mdpi.comnih.govrsc.org This reaction is particularly effective for introducing a wide range of aryl and heteroaryl groups onto the 9-position of the naphthobenzofuran (B12659138) core. The general versatility of the Suzuki-Miyaura coupling allows for the synthesis of complex biaryl and heterobiaryl structures under relatively mild conditions. tcichemicals.comnih.govsemanticscholar.org
The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. The choice of ligands for the palladium catalyst can significantly influence the reaction's efficiency and substrate scope. The versatility of this method has been demonstrated in the synthesis of various biaryl compounds, which are important skeletons for functional materials and biologically active molecules. tcichemicals.com
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Halides
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product | Yield (%) |
| ortho-bromoaniline | Benzyl boronic ester | CataXCium A Pd G3 | K2CO3 | 2-benzylaniline derivative | 95 |
| ortho-bromoaniline | Phenyl boronic ester | CataXCium A Pd G3 | K2CO3 | 2-phenylaniline derivative | 97 |
| ortho-bromoaniline | 4-chlorophenyl boronic ester | CataXCium A Pd G3 | K2CO3 | 2-(4-chlorophenyl)aniline derivative | 65 |
| ortho-bromoaniline | 4-methoxyphenyl boronic ester | CataXCium A Pd G3 | K2CO3 | 2-(4-methoxyphenyl)aniline derivative | 96 |
This table is generated based on data for analogous Suzuki-Miyaura cross-coupling reactions and is for illustrative purposes. nih.gov
Exploration of Other Cross-Coupling Reactions with Brominated Naphthobenzofurans
Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be utilized to derivatize brominated naphthobenzofurans. These include the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the introduction of alkenyl, alkynyl, and amino groups, respectively. tezu.ernet.in These reactions expand the diversity of accessible derivatives from the 9-bromo precursor. nih.gov
The Heck reaction, for instance, couples the brominated naphthobenzofuran with an alkene, while the Sonogashira reaction introduces an alkyne moiety. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of various arylamine derivatives. The choice of reaction depends on the desired functionality to be introduced onto the naphthobenzofuran scaffold.
Nucleophilic Substitution Reactions on the Brominated Core
While palladium-catalyzed reactions are prevalent, nucleophilic substitution reactions on the brominated core of naphthobenzofurans offer an alternative route for derivatization. The reactivity of the bromine atom towards nucleophiles can be influenced by the electronic nature of the naphthobenzofuran ring system. In some cases, the presence of activating groups or specific reaction conditions can facilitate the displacement of the bromide ion by a nucleophile.
For example, in the synthesis of 9-methoxynaphtho[1,2-b]benzofuran, a nucleophilic aromatic substitution occurs where a naphthalen-1-olate acts as a C-nucleophile, substituting the bromine atom. mdpi.com The presence of a nitro group in the ortho position to the bromine can further promote this type of reaction. mdpi.com The reactivity in these substitutions is also dependent on the nature of the nucleophile itself. nih.gov
Electrophilic Aromatic Substitution Reactions on the Naphthobenzofuran System
The naphthobenzofuran system, being an electron-rich aromatic scaffold, is susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. libretexts.org The position of substitution is directed by the existing substituents and the inherent electronic properties of the fused ring system.
For benzofuran (B130515) itself, electrophilic attack preferentially occurs at the 2-position. stackexchange.com However, in the more complex naphthobenzofuran system, the regioselectivity can be influenced by the fusion pattern of the rings. Friedel-Crafts acylation, for instance, involves the introduction of an acyl group onto the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst like aluminum chloride. masterorganicchemistry.comsavemyexams.comlibretexts.org Similarly, halogenation can introduce additional halogen atoms onto the aromatic core, and nitration can add a nitro group, which can then be further transformed. libretexts.orgresearchgate.net
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile | Reagents | Product |
| Halogenation | X+ | X2, FeX3 | Halogenated Naphthobenzofuran |
| Nitration | NO2+ | HNO3, H2SO4 | Nitronaphthobenzofuran |
| Friedel-Crafts Acylation | RCO+ | RCOCl, AlCl3 | Acylnaphthobenzofuran |
| Friedel-Crafts Alkylation | R+ | RCl, AlCl3 | Alkylnaphthobenzofuran |
This table provides a general overview of electrophilic aromatic substitution reactions applicable to aromatic systems like naphthobenzofuran. libretexts.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com
Ring-Opening and Rearrangement Reactions of the Naphthofuran Moiety
The furan (B31954) ring within the naphthobenzofuran structure can, under certain conditions, undergo ring-opening or rearrangement reactions. These transformations can lead to the formation of entirely new molecular scaffolds. For example, the Achmatowicz reaction describes the conversion of a furan to a dihydropyran, which involves a rearrangement. wikipedia.org While specific examples for this compound are not detailed in the provided context, the general reactivity of the furan moiety suggests that such transformations could be possible under appropriate conditions, such as treatment with strong acids or oxidizing agents.
Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. wiley-vch.de These reactions can be initiated by various stimuli, including light in photochemical reactions. researcher.life For instance, photochemical reactions of some 2,3-disubstituted benzofurans can lead to the synthesis of naphtho[1,2-b]benzofuran derivatives through photocyclization and subsequent aromatization. researcher.life
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental strategy for the functionalization of aromatic systems. In the context of benzofurans, the preferred site for electrophilic attack is the C2 position of the furan ring, due to the ability of the adjacent oxygen atom to stabilize the resulting cationic intermediate. chemicalbook.com However, the regioselectivity can be influenced by the specific reaction conditions and the nature of the electrophile. For the naphtho[2,1-b]benzofuran skeleton, the naphthalene (B1677914) moiety also presents multiple sites for potential electrophilic attack.
Studies on the synthesis of substituted naphtho[2,1-b]benzofurans have demonstrated that electrophilic cyclization can be a powerful tool to introduce substituents at specific positions on the naphthalene ring system. For instance, the synthesis of 6-substituted naphtho[2,1-b]benzofurans has been achieved through an intramolecular 6-endo-dig electrophilic cyclization. elsevierpure.com This approach highlights the possibility of directing functionalization to the "remote" naphthalene portion of the molecule by designing appropriate precursors.
Table 1: Potential Sites for Electrophilic Aromatic Substitution on the Naphtho[2,1-b]benzofuran Skeleton
| Position | Predicted Reactivity | Rationale |
| C2 | High | Stabilization of the sigma complex by the adjacent furan oxygen. |
| C6 | Moderate | Favorable position on the naphthalene ring for electrophilic attack, as demonstrated by electrophilic cyclization strategies. elsevierpure.com |
| Other Naphthalene Positions | Lower | Reactivity is generally lower than the C2 position and is influenced by the overall electronic effects of the fused system. |
C-H Functionalization Strategies
Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, offer a more direct and atom-economical approach to derivatization, bypassing the need for pre-functionalized substrates. These methods allow for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds.
For the this compound skeleton, C-H activation could potentially be directed to various positions on both the benzofuran and naphthalene moieties, depending on the choice of catalyst, directing group (if any), and reaction conditions. The bromine atom at the C9 position could also influence the regioselectivity of such transformations through steric and electronic effects.
Table 2: Potential C-H Functionalization Reactions for the Naphthobenzofuran Skeleton
| Reaction Type | Catalyst/Reagents | Potential Target Positions |
| Direct Arylation | Palladium catalysts | C2, positions on the naphthalene ring |
| Alkenylation | Rhodium or Ruthenium catalysts | Positions ortho to the furan oxygen or on the naphthalene ring |
| Acylation | Transition metal catalysts with acyl sources | Various positions depending on directing group assistance |
It is important to note that the presence of the bromine atom at the C9 position also opens up possibilities for derivatization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. While these reactions occur at the C-Br bond and are not technically "remote" functionalizations of the initial C-H bonds of the parent ring system, they are a key strategy for introducing diversity starting from the 9-bromo precursor. Subsequent remote C-H functionalization on the resulting coupled products would then offer a pathway to highly substituted and complex naphthobenzofuran derivatives.
Theoretical and Computational Investigations of 9 Bromonaphtho 2,1 B Benzofuran
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in determining the electronic structure and predicting the molecular properties of 9-Bromonaphtho[2,1-b]benzofuran. These calculations, often employing methods rooted in density functional theory (DFT), provide a detailed picture of the molecule's quantum mechanical nature. Key properties such as the distribution of electrons, molecular orbital energies, and electrostatic potential are elucidated.
Research on related benzofuran (B130515) structures demonstrates that such calculations can accurately predict geometric parameters like bond lengths and angles. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Calculated Molecular Properties and Global Reactivity Descriptors
| Property | Description |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical stability. |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | A measure of the atom's ability to attract shared electrons. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |
This table represents typical properties evaluated for compounds in the benzofuran class through quantum chemical calculations.
Density Functional Theory (DFT) Studies for Reaction Mechanisms and Spectroscopic Predictions
Density Functional Theory (DFT) is a highly effective computational method for investigating the intricacies of chemical reactions and predicting spectroscopic data for molecules like this compound. DFT calculations can map out the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. This provides a deep understanding of reaction feasibility and selectivity. pku.edu.cn
For instance, in the study of related furan (B31954) compounds, DFT has been used to elucidate the mechanisms of complex reactions such as cycloadditions, detailing whether the reaction proceeds through a concerted or stepwise pathway. pku.edu.cn This predictive power is invaluable for designing new synthetic routes.
Furthermore, DFT is widely used to predict various spectroscopic properties. By calculating vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum that can be compared with experimental data to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the assignment of signals in experimental spectra, providing a powerful tool for structural elucidation of complex molecules like this compound.
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this method is instrumental in exploring its potential interactions with biological targets, such as proteins or enzymes. Studies on structurally similar Naphtho[2,1-b]furan (B1199300) derivatives have utilized molecular docking to screen for potential antibacterial activity by predicting how these compounds bind to the active sites of bacterial enzymes. researchgate.netresearchgate.net
The process involves placing the ligand (this compound) into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. nih.gov These insights are crucial for drug discovery and for understanding the molecule's potential biological activity.
Table 2: Typical Output from a Molecular Docking Simulation
| Parameter | Description |
|---|---|
| Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the target protein; more negative values indicate stronger binding. |
| Interacting Residues | Amino acid residues in the protein's active site that form key interactions with the ligand. |
| Type of Interaction | The nature of the forces stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, or π-π stacking. |
This table illustrates the kind of data obtained from molecular docking studies on Naphtho[2,1-b]furan derivatives and related compounds.
Hirshfeld Surface Analysis and Fingerprint Plot Analysis for Non-Covalent Interaction Visualization
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govbiointerfaceresearch.com By partitioning the crystal electron density, a unique surface is generated for the molecule, which encapsulates its intermolecular environment. scirp.org This surface can be mapped with various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. researchgate.net
For this compound, this analysis would reveal the nature and extent of non-covalent interactions that govern its crystal packing. These interactions include hydrogen bonds, halogen bonds involving the bromine atom, π-π stacking between aromatic rings, and van der Waals forces.
Table 3: Common Intermolecular Contacts and Their Typical Contributions from Hirshfeld Surface Analysis
| Contact Type | Description | Potential Contribution |
|---|---|---|
| H···H | Interactions between hydrogen atoms; often the largest contributor to the surface area. | > 30% |
| C···H / H···C | Interactions involving carbon and hydrogen, often indicative of C-H···π stacking. | 10-25% |
| O···H / H···O | Interactions involving the furan oxygen, potentially forming weak C-H···O hydrogen bonds. | 5-15% |
| Br···H / H···Br | Contacts involving the bromine atom, indicating potential halogen bonding or other weak interactions. | 5-10% |
This table presents a hypothetical breakdown of intermolecular contacts for a molecule of this type, based on general principles of Hirshfeld surface analysis.
Applications in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
The structural characteristics of 9-Bromonaphtho[2,1-b]benzofuran make it a promising candidate for use in organic electronics. Fused heteroaromatic molecules are foundational to the development of organic semiconductor materials. mdpi.com Derivatives of naphthobenzofurans, such as benzo[b]naphtha[2,1-d]furan (an isomer of the parent scaffold), are actively studied as building blocks for creating dimers and polymers with extended π-conjugation. mdpi.com This extension is critical for enhancing intermolecular π-electron overlap in the solid state, a key factor for achieving high electron mobility in devices like OFETs. mdpi.com While specific device data for this compound is not yet prevalent, its core structure is analogous to other high-performance organic semiconductors.
Role as Electron Donor/Acceptor in Luminescence Processes
In the design of luminescent materials, particularly for OLEDs, the interplay between electron-donating and electron-accepting moieties is paramount. The naphthobenzofuran (B12659138) core can be functionalized to modulate its electron-donating or -accepting character. For instance, studies on related benzofuran-cyanostilbene systems show that the donor character can be finely tuned by adding electron-donating groups or by extending the conjugation with a naphthofuran unit. mdpi.com This tuning capability is essential for creating materials that can participate effectively in the charge-transfer processes that lead to light emission. The this compound scaffold can act as an electron-rich system (donor) or be incorporated into larger "push-pull" architectures where it is paired with a strong electron-accepting group, a common strategy for developing efficient emitters.
Impact of Conjugated Systems on Optoelectronic Properties
The optoelectronic properties of organic molecules are intrinsically linked to the nature of their π-conjugated system. The extensive conjugation in this compound governs its ability to absorb and emit light. Increasing the size of the conjugated system generally leads to a bathochromic (red) shift in both absorption and emission spectra. mdpi.com This principle allows for the rational design of materials that emit light across the visible spectrum.
The bromine atom in the 9-position has a dual influence. Electronically, as a halogen, it has a modest electron-withdrawing inductive effect and a weak electron-donating mesomeric effect. More significantly, it provides a reactive site for creating even larger conjugated systems via cross-coupling reactions, offering a pathway to precisely tailor the final optoelectronic properties of the material. mdpi.com
Fluorescent Sensors and Chemosensors for Ion Detection
The naphthofuran framework, with its electron-rich aromatic system, is an excellent platform for designing fluorescent sensors. researchgate.net Naphthofuran-based molecules possess favorable absorption and emission characteristics for sensing applications. researchgate.net These sensors operate through interactions between the functional groups on the probe molecule and the empty orbitals of target ions, leading to a detectable change in the fluorescence signal (e.g., "turn-on" or "turn-off"). researchgate.net
While specific studies on this compound as a chemosensor are limited, numerous reports on related benzofuran (B130515) and naphthofuran derivatives highlight the potential of this class of compounds for the selective and sensitive detection of various metal ions. The performance of these related chemosensors demonstrates the viability of the core structure for such applications.
Table 1: Examples of Benzofuran and Naphthofuran-Based Fluorescent Chemosensors
| Parent Scaffold | Target Ion | Detection Limit (LOD) | Fluorescence Response |
| Benzofuran Glycinamide | Fe³⁺ | 43 nM | "On-Off" |
| Benzofuran-β-alaninamide | Fe³⁺ | Not Specified | "Turn-On" |
| Benzofuran Derivative (PEGFB) | Al³⁺ | 7.9 nM | Not Specified |
| Benzofuran-2-boronic acid | Pd²⁺ | 9.8 nM | "Turn-On" (via dimerization) |
This table presents data for related compounds to illustrate the sensing capabilities of the benzofuran and naphthofuran scaffolds. researchgate.net
Advanced Pore Transport Materials and Photosensitizers
The development of materials for selective transport through pores and for photosensitization represents a frontier in materials science. As photosensitizers, organic molecules can absorb light and transfer the energy to surrounding molecules, like oxygen, to generate reactive oxygen species. This process is the basis for applications like photodynamic therapy (PDT). The inclusion of a heavy atom, such as bromine, in a photosensitizer is a well-established strategy to enhance the generation of the desired triplet excited state, which leads to more efficient production of singlet oxygen. nih.govrsc.org Therefore, the bromine atom in this compound could significantly enhance its photosensitizing properties. Furthermore, furan-containing natural products are known to have photoactive properties, supporting the potential of the core structure in this area. nih.gov
In the context of pore transport materials, complex and rigid aromatic structures are being explored as building blocks for porous organic frameworks. While the direct application of this compound in this area is not yet documented, its defined structure and potential for functionalization make it a candidate for future research into materials designed for specific transport or separation applications.
Precursors for Novel Materials with Tailored Electronic, Optical, and Mechanical Characteristics
Perhaps the most immediate and versatile application of this compound is as a key intermediate or precursor for more complex functional materials. mdpi.comresearchgate.net The carbon-bromine bond is a highly valuable anchor point for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This chemical reactivity allows for the precise and controlled assembly of larger, well-defined architectures.
By reacting this compound with other molecular building blocks, chemists can synthesize a vast array of novel materials. This approach enables the systematic tuning of properties by:
Extending π-conjugation: Creating dimers, oligomers, or polymers with lower band gaps and enhanced charge transport capabilities. mdpi.com
Introducing new functionalities: Attaching groups that confer solubility, specific binding affinities, or altered electronic characteristics.
Constructing complex architectures: Building three-dimensional structures or materials with specific solid-state packing arrangements.
This precursor role is fundamental, positioning this compound as a foundational element for discovering next-generation materials with bespoke electronic, optical, and even mechanical properties for a wide range of advanced applications.
Structure Property Relationship Spr Studies in Materials Science Contexts
Influence of Substituent Position on Chemical Reactivity and Stability
The chemical behavior of 9-Bromonaphtho[2,1-b]benzofuran is intrinsically linked to the electronic effects of the bromine substituent. Bromine, being an electronegative yet polarizable atom, exerts both inductive and resonance effects, which modulate the electron density across the aromatic system. The position of the bromine atom at C9 is critical in determining the regioselectivity of further chemical transformations.
The bromine atom at the 9-position can be readily displaced or utilized in cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce new functional groups. This reactivity is a cornerstone for the synthesis of more complex derivatives with tailored properties. For instance, the carbon-bromine bond can be targeted for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the construction of larger conjugated systems or the attachment of specific molecular fragments.
The stability of this compound is generally high due to its extended aromatic system. However, the C-Br bond can be susceptible to cleavage under certain conditions, such as high temperatures or exposure to strong reducing agents. The thermal and chemical stability are crucial parameters for its processing and long-term performance in electronic devices.
| Feature | Influence on this compound |
| Substituent | Bromine at C9 |
| Electronic Effects | Inductive electron withdrawal; Resonance electron donation |
| Reactivity | Site for cross-coupling reactions (e.g., Suzuki, Stille) |
| Stability | Generally high thermal and chemical stability |
Modulation of Optoelectronic and Photophysical Properties through Structural Modification
The electronic and photophysical properties of naphthobenzofuran (B12659138) derivatives are highly tunable through chemical modification. The bromine atom in this compound plays a significant role in modulating these characteristics. While specific experimental data for this exact compound is not extensively documented in publicly available literature, general principles and studies on related brominated aromatic compounds provide valuable insights.
The heavy atom effect of bromine can influence the photophysical pathways of the molecule. It is known to enhance intersystem crossing, the process where a molecule transitions from a singlet excited state to a triplet excited state. This can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence, a property that can be exploited in specific optoelectronic applications such as organic light-emitting diodes (OLEDs).
Furthermore, the electronic nature of the bromine atom can subtly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the absorption and emission spectra of the compound. Computational studies on related naphthodifuran derivatives suggest that the introduction of halogen substituents can lead to a narrowing of the energy gap, potentially red-shifting the absorption and emission wavelengths. acs.orgmdpi.com This tunability is a key aspect in the design of organic semiconductors for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
| Property | Influence of 9-Bromo Substitution |
| Fluorescence | Potential decrease in quantum yield due to heavy atom effect |
| Phosphorescence | Potential enhancement due to increased intersystem crossing |
| Absorption/Emission | Likely red-shifted compared to the unsubstituted parent compound |
| HOMO/LUMO Gap | Expected to be slightly lowered |
Impact of Molecular Architecture on Supramolecular Assembly and Crystal Packing for Material Performance
The performance of organic materials in solid-state devices is not only dependent on the properties of individual molecules but is also critically influenced by their arrangement in the crystalline state. The supramolecular assembly and crystal packing of this compound are dictated by a combination of weak intermolecular interactions, including van der Waals forces, π-π stacking, and potentially halogen bonding.
The planar and extended aromatic core of the naphthobenzofuran moiety promotes π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The presence of the bromine atom introduces the possibility of halogen bonding (Br···O, Br···π, or Br···Br interactions), which are directional interactions that can provide a higher degree of control over the crystal packing. The interplay of these forces determines the molecular orientation and intermolecular distances in the solid state, which directly impact material properties such as charge carrier mobility.
| Interaction | Role in Crystal Packing of this compound |
| π-π Stacking | Primary driving force for aggregation, crucial for charge transport |
| Halogen Bonding | Directional interactions that can influence packing motifs |
| van der Waals Forces | Contribute to the overall stability of the crystal lattice |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 9-Bromonaphtho[2,1-b]benzofuran with high regioselectivity?
- Methodology : Utilize one-pot multicomponent reactions involving brominated precursors. For example, Meldrum’s acid, arylglyoxals, and β-naphthol can be reacted in the presence of triethylamine to form naphtho[2,1-b]furan derivatives. Bromination can be achieved via electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion, inert atmosphere) to minimize side reactions .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane or acetonitrile) to improve yield and purity.
Q. How should researchers safely handle this compound in laboratory settings?
- Protocols :
- Work in a fume hood with proper ventilation to avoid inhalation of dust or vapors .
- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Store in airtight containers away from oxidizers and heat sources to prevent decomposition or combustion .
- Emergency Measures : In case of spills, use inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations.
Q. What analytical techniques are critical for characterizing this compound?
- Tools :
- NMR Spectroscopy : Assign ¹H and ¹³C signals using deuterated solvents (e.g., CDCl₃). Compare shifts with structurally analogous benzofuran derivatives (e.g., 4-HBF or 6-HBF) .
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) with electrospray ionization (ESI) or electron impact (EI) modes.
- Example Data :
| Proton (¹H) | δ (ppm) | Carbon (¹³C) | δ (ppm) |
|---|---|---|---|
| Aromatic H | 7.2–8.5 | Aromatic C | 110–150 |
| Bromine-adjacent H | ~7.8 | C-Br | ~120 |
Advanced Research Questions
Q. How can this compound be applied in organic semiconductor development?
- Research Design : Investigate its π-conjugation and electrochemical properties. Cyclic voltammetry (CV) can measure HOMO/LUMO levels, while UV-Vis spectroscopy assesses optical bandgaps. Compare with ladder-type compounds like syn-DBBDF or syn-DNBDF, which exhibit air stability and charge transport efficiency .
- Challenges : Address crystallinity and thin-film morphology using X-ray diffraction (XRD) or atomic force microscopy (AFM).
Q. What is the environmental fate of this compound, and how can its persistence be evaluated?
- Experimental Approach :
- Photodegradation : Expose to UV light in aqueous/organic media and analyze decay products via LC-MS.
- Soil Adsorption : Measure partition coefficients (Kd) using batch equilibrium tests with varying soil organic matter content .
- Data Gaps : Current literature lacks biodegradation rates; consider microbial assays with Pseudomonas spp. to assess aerobic breakdown pathways.
Q. How does bromination at the 9-position influence the biological activity of naphtho[2,1-b]benzofuran derivatives?
- Mechanistic Study : Synthesize analogs (e.g., 6-(4-bromophenyl)naphtho[2,1-b]benzofuran) and evaluate antibacterial or enzyme inhibitory activity. Use microdilution assays (MIC) against S. aureus or E. coli and compare IC₅₀ values with non-brominated counterparts .
- Structure-Activity Relationship (SAR) : Correlate electronic effects (e.g., Hammett constants) of bromine with bioactivity trends.
Q. What strategies resolve contradictions in reported synthetic yields for brominated benzofurans?
- Troubleshooting :
- Reagent Purity : Ensure NBS is freshly sublimated to avoid diminished reactivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution but risk side reactions; optimize via DOE (Design of Experiments) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
